molecular formula C6H4FN3O B12985062 6-Fluoropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one

6-Fluoropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one

Cat. No.: B12985062
M. Wt: 153.11 g/mol
InChI Key: VMDVGCUMDIRFQO-UHFFFAOYSA-N
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Description

6-Fluoropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one is a heterocyclic compound that features a fused ring system combining a pyrrole and a triazine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of a fluorine atom in the structure enhances its chemical stability and biological activity, making it a valuable target for synthetic chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One efficient method includes the following steps:

Industrial Production Methods

For industrial-scale production, the synthesis is optimized for scalability and safety. The use of copper-mediated reactions and selective formylation ensures high yields and purity of the final product. The process is designed to minimize hazardous by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Fluoropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the triazine ring or the pyrrole moiety.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

6-Fluoropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to enzymes and receptors, modulating their activity. The compound can inhibit key enzymes involved in disease pathways, making it a potential candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoropyrrolo[2,1-f][1,2,4]triazine
  • 6-Chloropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one
  • 6-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one

Uniqueness

6-Fluoropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one is unique due to the presence of the fluorine atom, which significantly enhances its chemical stability and biological activity compared to its analogs. This makes it a more potent and versatile compound for various applications.

Properties

Molecular Formula

C6H4FN3O

Molecular Weight

153.11 g/mol

IUPAC Name

6-fluoro-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one

InChI

InChI=1S/C6H4FN3O/c7-4-1-5-6(11)8-3-9-10(5)2-4/h1-3H,(H,8,9,11)

InChI Key

VMDVGCUMDIRFQO-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=O)NC=NN2C=C1F

Origin of Product

United States

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